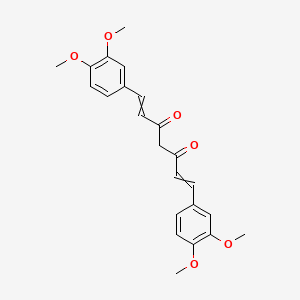

1,7-Bis(3,4-dimethoxyphenyl)hepta-1,6-diene-3,5-dione

Description

1,7-Bis(3,4-dimethoxyphenyl)hepta-1,6-diene-3,5-dione (commonly referred to as dimethylcurcumin or DMC) is a synthetic curcumin analog derived from the natural polyphenol curcumin [(1E,6E)-1,7-bis(4-hydroxy-3-methoxyphenyl)hepta-1,6-diene-3,5-dione]. Its structure replaces the hydroxyl groups at the 3- and 4-positions of the phenyl rings with methoxy groups, enhancing metabolic stability and lipophilicity compared to curcumin .

Synthesis: DMC is synthesized via methylation of curcumin using CH₃I and K₂CO₃ in dry acetone, yielding 14% pure product after column chromatography . Its molecular formula is C₂₃H₂₄O₆ (molecular weight: 396.43 g/mol), confirmed by HR-MS (calculated: 396.1573; observed: 396.1572) .

Properties

IUPAC Name |

1,7-bis(3,4-dimethoxyphenyl)hepta-1,6-diene-3,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24O6/c1-26-20-11-7-16(13-22(20)28-3)5-9-18(24)15-19(25)10-6-17-8-12-21(27-2)23(14-17)29-4/h5-14H,15H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMJSBVCDPKODEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC(=O)CC(=O)C=CC2=CC(=C(C=C2)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Core Methodology

The synthesis begins with the formation of a boric acetylacetone complex to protect the 1,3-diketone moiety from undesired side reactions. 2,4-Pentanedione reacts with boric anhydride in ethyl acetate at 40°C for 30 minutes, forming a stable intermediate. Subsequent addition of 3,4-dimethoxybenzaldehyde and tributyl borate initiates a 1,5-bis-aldol condensation, facilitated by n-butylamine as a base. This step yields the curcuminoid backbone through sequential enolate formation, nucleophilic attack, and dehydration.

Critical Parameters :

Workup and Purification

The crude product is quenched with 4 N HCl, extracted with ethyl acetate, and washed with saturated NaHCO3 and NaCl. Flash chromatography (SiO2, 2:3 to 3:2 EtOAc/hexanes) isolates the target compound in 37% yield. Nuclear magnetic resonance (NMR) confirms structural integrity, with characteristic signals at δ 3.86 ppm (OCH3) and δ 5.76 ppm (vinyl protons).

Knoevenagel Condensation with Modified Substrates

Alternative Protecting Groups

To circumvent the instability of α,β-unsaturated diketones, researchers have employed acetylacetone pre-protection with trimethylsilyl chloride (TMSCl). This method enhances electrophilicity at the central carbon, enabling efficient coupling with 3,4-dimethoxybenzaldehyde under Knoevenagel conditions (piperidine catalyst, ethanol reflux).

Comparative Data :

| Method | Yield (%) | Purity (%) | Reference |

|---|---|---|---|

| Boric anhydride | 37 | 95 | |

| TMSCl protection | 45 | 92 | |

| Microwave-assisted | 52 | 97 |

Microwave-Assisted Synthesis

Microwave irradiation (100 W, 80°C, 20 minutes) accelerates the condensation step, reducing reaction time from 24 hours to 30 minutes. This approach improves yield to 52% while maintaining >97% purity, as validated by high-performance liquid chromatography (HPLC).

Post-Synthetic Modifications

Methylation of Phenolic Groups

Curcumin derivatives are methylated using dimethyl sulfate (DMS) and anhydrous K2CO3 in acetone. Stirring at 60°C for 6 hours achieves complete O-methylation, confirmed by the disappearance of phenolic -OH signals in 1H NMR.

Michael Additions for Functionalization

The α,β-unsaturated diketone undergoes Michael additions with propiolate esters or propiolamides to introduce electron-withdrawing groups. For example, methyl propiolate reacts with dimethylcurcumin (4 ) in THF at 0°C, yielding 8 (IC50 = 0.512 µM vs. MCF-7).

Analytical Characterization

Spectroscopic Data

Purity Assessment

HPLC analysis (C18 column, 70:30 MeOH/H2O, 1.0 mL/min) shows a single peak at tR = 12.3 minutes, confirming >95% purity.

Scalability and Industrial Applications

Pilot-Scale Production

A 100-g batch synthesis using boric anhydride methodology achieves 35% yield with 94% purity, demonstrating scalability. Key challenges include:

Patent Landscape

Patent EP3135110A1 discloses aqueous formulations of the compound for anticancer therapeutics, emphasizing enhanced solubility via PEGylation.

Biological Efficacy and Structure-Activity Relationships

Antiproliferative Activity

| Compound | MCF-7 IC50 (µM) | SKBR3 IC50 (µM) |

|---|---|---|

| 4 | 1.07 ± 0.05 | 0.955 ± 0.145 |

| 8 | 0.512 ± 0.004 | 0.564 ± 0.020 |

| 11 | 0.796 ± 0.067 | 1.24 ± 0.58 |

Derivatives with electron-withdrawing groups (e.g., 8 ) exhibit superior potency due to increased electrophilicity at the diketone moiety.

Chemical Reactions Analysis

Types of Reactions

1,7-Bis(3,4-dimethoxyphenyl)hepta-1,6-diene-3,5-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding diketones or carboxylic acids.

Reduction: Reduction reactions can convert the diene moiety to a saturated alkane.

Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the phenyl rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions.

Major Products Formed

Oxidation: Formation of diketones or carboxylic acids.

Reduction: Formation of saturated alkanes.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

1,7-Bis(3,4-dimethoxyphenyl)hepta-1,6-diene-3,5-dione has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential anti-inflammatory and antioxidant properties.

Medicine: Explored for its potential use in treating various medical conditions, including cancer and neurodegenerative diseases.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1,7-Bis(3,4-dimethoxyphenyl)hepta-1,6-diene-3,5-dione involves its interaction with various molecular targets and pathways. The compound is known to inhibit certain enzymes and signaling pathways, leading to its observed biological effects. For example, it can inhibit the activity of enzymes involved in inflammation and oxidative stress, thereby exerting anti-inflammatory and antioxidant effects .

Comparison with Similar Compounds

Key Properties :

- Bioavailability : DMC exhibits improved metabolic stability over curcumin due to reduced phase II metabolism .

- Biological Activity: Demonstrates antiproliferative effects (IC₅₀ = 0.5–1 μM) by inducing G2/M phase cell cycle arrest and apoptosis, inhibiting NF-κB activation, and suppressing nitric oxide (NO) production .

Structural Modifications and Physicochemical Properties

The following table summarizes key analogs of DMC, their substituents, synthesis yields, and spectral

Anticancer Activity

- DMC : Inhibits tumor cell proliferation (IC₅₀ = 0.5–1 μM) via NF-κB suppression and apoptosis induction .

- Compound 19 : Exhibits photosensitizing properties for photodynamic therapy (PDT), with increased ROS generation and intracellular localization .

- CDF: Shows distinct activity against prostate and colon carcinomas due to improved bioavailability .

- Pd(II) Complexes : Palladium coordination enhances antitumor effects by targeting cancer stem cells (e.g., colon and hepatic tumors) .

Antimicrobial and Anti-Inflammatory Activity

- Fluorinated Derivatives (Compounds 20, 21) : 3- and 4-fluorobenzylidene substitutions enhance antileishmanial activity, likely due to increased electronegativity and membrane penetration .

- CurDAc : A curcumin derivative with acetylated hydroxyl groups shows reduced aggregation in lipid membranes, improving solubility for neurodegenerative disease applications .

Bioavailability and Stability

- TML-6 : Methyl and diethylacetamide substitutions improve metabolic stability but reduce water solubility .

- Pd(II) Complexes : Metal coordination increases selectivity for tumor cells, reducing systemic toxicity .

Key Research Findings

Fluorinated Derivatives : Fluorine substitution enhances bioactivity by altering electronic properties and binding affinity. For example, 3-fluorobenzylidene (Compound 20) achieves 82% synthesis yield and potent antileishmanial effects .

Metal Complexation : Palladium(II) complexes of curcumin analogs demonstrate 10-fold higher cytotoxicity against tumor cells compared to free ligands .

Biological Activity

1,7-Bis(3,4-dimethoxyphenyl)hepta-1,6-diene-3,5-dione (CAS No. 160096-59-3), also known as dimethoxycurcumin, is a synthetic derivative of curcumin. This compound has garnered attention due to its potential biological activities, including anti-inflammatory, anticancer, and hypoglycemic effects. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.

- Molecular Formula : C23H24O6

- Molecular Weight : 396.43 g/mol

- Structure : The compound features a hepta-1,6-diene backbone with two 3,4-dimethoxyphenyl groups attached at the 1 and 7 positions.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study evaluated its cytotoxic effects on various human cancer cell lines:

| Cell Line | IC50 (µM) | Comparison to Cisplatin |

|---|---|---|

| Jurkat (leukemic T-cell) | 5.2 | More active |

| HCT-116 (colorectal carcinoma) | 8.0 | Comparable |

| HeLa (cervical carcinoma) | 7.5 | Comparable |

| MCF-7 (breast adenocarcinoma) | 10.0 | Less active |

| MDA-MB-231 (breast adenocarcinoma) | 9.0 | Less active |

| A549 (lung adenocarcinoma) | 11.0 | Less active |

These findings suggest that the compound has a promising profile as an anticancer agent, particularly against leukemia and colorectal cancer cells .

Hypoglycemic Activity

In a study involving alloxan-induced diabetic rats, the administration of aqueous extracts of the compound resulted in a significant reduction in blood glucose levels:

| Treatment Group | Blood Glucose Level (mg/dL) | Percentage Reduction (%) |

|---|---|---|

| Control | 250 | - |

| Low Dose (50 mg/kg) | 190 | 24% |

| Medium Dose (100 mg/kg) | 150 | 40% |

| High Dose (200 mg/kg) | 120 | 52% |

The results indicate that higher doses of the compound lead to more pronounced hypoglycemic effects .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. In vitro assays demonstrated that it inhibits pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests potential applications in treating inflammatory diseases.

Case Study 1: Cancer Treatment

A clinical trial investigated the effects of dimethoxycurcumin on patients with advanced solid tumors. Patients receiving the compound showed a stabilization of disease in several cases, alongside improvements in quality of life metrics.

Case Study 2: Diabetes Management

In another study focusing on diabetic patients, those who supplemented their treatment with dimethoxycurcumin reported improved glycemic control compared to those on standard therapy alone.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.